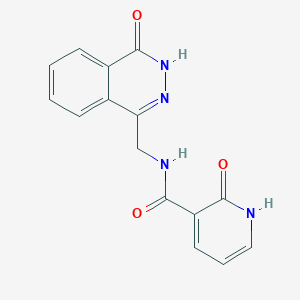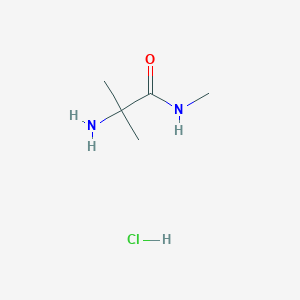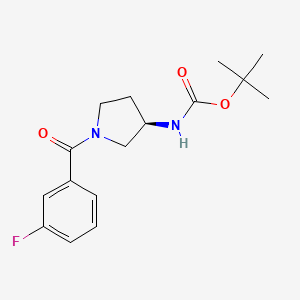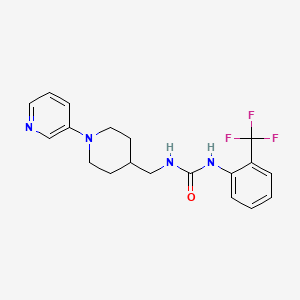![molecular formula C15H11F3N4O B2580560 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 1796964-62-9](/img/structure/B2580560.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide”, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is part of the pyrazolo[1,5-a]pyrimidine (PP) derivatives family . These compounds have been identified as strategic compounds for optical applications due to several key characteristics .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the synthetic transformations of the pyrazolo[1,5-a]pyrimidine (PP) derivatives .
Applications De Recherche Scientifique
Hyperuricemia and Gout Management
One significant area of scientific research involves the use of allopurinol, a xanthine oxidase inhibitor, for the treatment and prevention of hyperuricemia and gout. Allopurinol has been shown to be effective in reducing hyperuricemia and preventing uric acid nephropathy without significant toxicity, except for occasional mild skin rash (Krakoff Ih & Murphy Ml, 1968; I. Krakoff & M. Murphy, 1968).
Metabolic Studies and Therapeutic Effects
Further research into the metabolic disposition of allopurinol in mice, dogs, and humans has highlighted its role as both a substrate for and inhibitor of xanthine oxidase. This duality contributes to its therapeutic effects in controlling hyperuricemias (G. Elion, A. Kovensky, & G. Hitchings, 1966). Moreover, the clinical and metabolic effects of allopurinol have been studied in subjects with primary and secondary gout and other disorders of uric acid metabolism, demonstrating its success in lowering serum uric acid concentration and uric acid excretion to normal levels (M. A. Ogryzlo, M. Urowitz, H. M. Weber, & J. Houpt, 1966).
Novel Uremic Toxins and Metabolic Pathways
Another study explored N-methyl-2-pyridone-5-carboxamide (2PY) as a potential novel uremic toxin, highlighting its role as an end product of nicotinamide-adenine dinucleotide (NAD) degradation and its inhibitory effects on poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair and replication (B. Rutkowski, E. Slominska, M. Szołkiewicz, R. Smolenski, C. Striley, P. Rutkowski, & J. Świerczyński, 2003).
Orientations Futures
The future directions for “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide” and similar compounds include further exploration of their anticancer therapeutic potential . In-vitro assays against MCF-7, MDA-MB231, and MDA-MB453 cell lines reveal intriguing findings . These results align with docking analysis and structure–activity relationship (SAR) investigations, further validating the in-vitro outcomes .
Mécanisme D'action
Target of Action
Similar compounds have been reported to have antimicrobial activity, suggesting that the targets may be related to bacterial cell function .
Mode of Action
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide interacts with its targets by inhibiting their function, leading to a broad range of inhibitory effects . This suggests that the compound may have a global effect on bacterial cell function.
Biochemical Pathways
Given its broad range of inhibitory effects, it is likely that multiple pathways related to bacterial cell function are affected .
Result of Action
This compound has been reported to have potent antimicrobial activity. It is effective as a growth inhibitor of antibiotic-resistant Gram-positive bacteria and prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Propriétés
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-9-5-13-19-7-12(8-22(13)21-9)20-14(23)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURSEJWQVNWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)
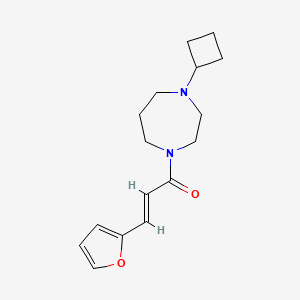
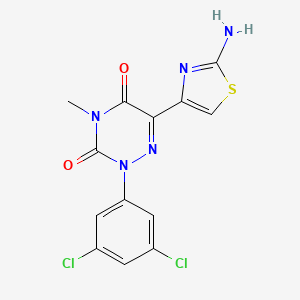
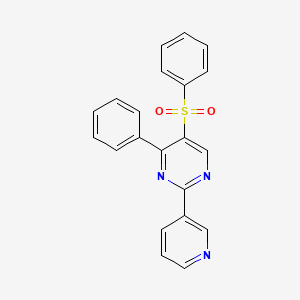

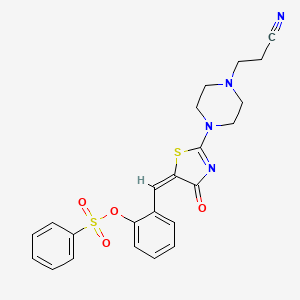
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)
![5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2580491.png)

